molecular formula C6H7BrO B14372089 1-Propene, 2-bromo-3-(2-propynyloxy)- CAS No. 90262-29-6

1-Propene, 2-bromo-3-(2-propynyloxy)-

Katalognummer: B14372089
CAS-Nummer: 90262-29-6
Molekulargewicht: 175.02 g/mol
InChI-Schlüssel: MJVQPRGRNWSITD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propene, 2-bromo-3-(2-propynyloxy)- is an organic compound with the molecular formula C6H7BrO. This compound is characterized by the presence of a bromine atom, a propene group, and a propynyloxy group. It is a versatile compound used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Propene, 2-bromo-3-(2-propynyloxy)- can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-propene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-Propene, 2-bromo-3-(2-propynyloxy)- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .

Wirkmechanismus

The mechanism of action of 1-Propene, 2-bromo-3-(2-propynyloxy)- involves its reactivity with various chemical species. The bromine atom can participate in nucleophilic substitution reactions, while the propynyloxy group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Propene, 2-bromo-3-(2-propynyloxy)- is unique due to the presence of both a bromine atom and a propynyloxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

90262-29-6

Molekularformel

C6H7BrO

Molekulargewicht

175.02 g/mol

IUPAC-Name

2-bromo-3-prop-2-ynoxyprop-1-ene

InChI

InChI=1S/C6H7BrO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2

InChI-Schlüssel

MJVQPRGRNWSITD-UHFFFAOYSA-N

Kanonische SMILES

C=C(COCC#C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.